3-(pyridin-4-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound is a pyrido[3,2-d]pyrimidine derivative. Pyrido[3,2-d]pyrimidines are a class of compounds that contain a pyrimidine fused to a pyridine ring. They have been studied for their potential biological activities .
Molecular Structure Analysis
The compound contains a pyrido[3,2-d]pyrimidine core, which is a bicyclic structure consisting of a pyrimidine ring fused to a pyridine ring. It also has a trifluoromethyl group attached to the benzyl group, which could potentially increase its lipophilicity and metabolic stability .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating benzyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the trifluoromethyl group could increase its lipophilicity, which might influence its solubility and permeability .Scientific Research Applications
Synthesis and Biopharmaceutical Properties
A study by Jatczak et al. (2014) discusses the synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, starting from 2-chloropyridine-3-carboxylic acid. This research highlights the structural diversity of these diones and their significant variation in biopharmaceutical properties, including solubility, permeability, and in vitro-predicted human in vivo intrinsic clearance values (Jatczak et al., 2014).
Metal-Free Synthesis Techniques
Zheng et al. (2014) describe the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This novel strategy involves oxidative N-N bond formation and is characterized by a short reaction time and high yields (Zheng et al., 2014).
Structural Analysis in Co-Crystals
Lemmerer and Bourne (2012) examined the structure of a co-crystal involving 3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione. The study reveals how these molecules assemble into chains and ribbons through various hydrogen bonds, providing insights into molecular interactions and structural properties (Lemmerer & Bourne, 2012).
Multicomponent Synthesis Using Ionic Liquid
Rahmani et al. (2018) report the efficient synthesis of pyridine-pyrimidines using a reusable catalyst under microwave irradiation and solvent-free conditions. The use of triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica demonstrates an innovative approach in multicomponent synthesis (Rahmani et al., 2018).
Antimicrobial Activity of Pyrido-Pyrimidine Derivatives
Alwan et al. (2014) synthesized new series of pyridopyrimidine derivatives containing Schiff bases of certain amino acids. These compounds showed variable antibacterial activities, highlighting the potential of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones in developing antibacterial and antitumor agents (Alwan et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrido[3,2-d]pyrimidine core are often used as kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling, growth, and division. They work by adding a phosphate group to other proteins, which can activate or deactivate those proteins.
Mode of Action
As a kinase inhibitor, “3-(pyridin-4-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” would likely bind to the active site of a kinase, preventing it from adding a phosphate group to its target protein .
Biochemical Pathways
By inhibiting a kinase, this compound could affect a variety of biochemical pathways. The specific pathways would depend on the particular kinase that the compound targets .
Result of Action
The molecular and cellular effects of this compound would depend on the specific kinase it inhibits. Generally, kinase inhibitors can stop cell growth and division, which makes them useful in treating diseases like cancer .
properties
IUPAC Name |
3-(pyridin-4-ylmethyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c22-21(23,24)16-5-3-14(4-6-16)12-27-17-2-1-9-26-18(17)19(29)28(20(27)30)13-15-7-10-25-11-8-15/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSZYNGWKIMYGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)C(F)(F)F)CC4=CC=NC=C4)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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